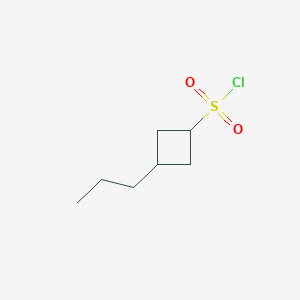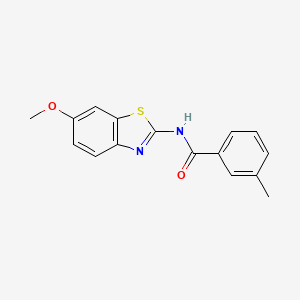
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide” is a compound that contains a benzothiazole ring which is a bicyclic compound consisting of the fusion of benzene and thiazole rings . The benzothiazole ring is substituted at the 2-position by an amide group, at the 6-position by a methoxy group, and the amide group is further substituted by a 3-methylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a methoxy group at the 6-position of the benzothiazole, and a 3-methylbenzamide group attached to the nitrogen of the benzothiazole .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring might confer aromatic stability to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of thiazole derivatives incorporating the benzothiazol moiety demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential therapeutic application in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
Compounds containing the this compound structure have been studied for their antitumor properties. Research on 2-(4-Aminophenyl)benzothiazoles, a related compound, has revealed selective growth inhibitory properties against human cancer cell lines, with very low IC50 values in sensitive breast cancer cell lines. This highlights the potential of benzothiazole derivatives as selective anticancer agents, where differential uptake and metabolism by cancer cell lines may play a role in their selective profile of anticancer activity (Kashiyama et al., 1999).
Pharmacological Evaluation
In the realm of pharmacology, novel 4-thiazolidinone derivatives containing the benzothiazole moiety have been designed and synthesized, showing considerable anticonvulsant activity. This indicates the significance of the benzothiazole structure in contributing to the pharmacological properties of compounds, particularly in the development of new anticonvulsant agents (Faizi et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds featuring the benzothiazole core, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been extensively studied. These studies not only provide insights into the chemical structures of these compounds but also evaluate their biological activities, including antibacterial, antifungal, and antitumor potentials. Such research underscores the versatility of benzothiazole derivatives in the development of new chemical entities with potential therapeutic applications (Ekennia et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVIDRQEMOHZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
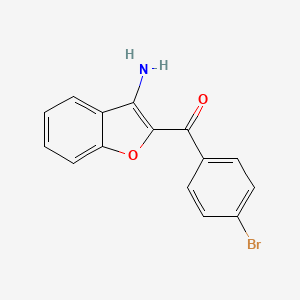
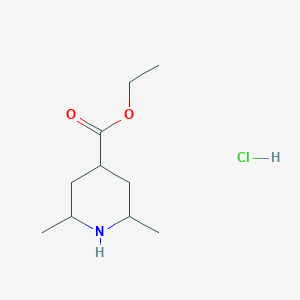
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)
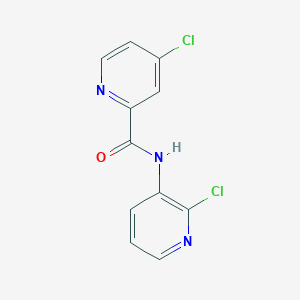
![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)


![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)
